1,1-Diethoxy-2-methylpropane
Overview
Description
“1,1-Diethoxy-2-methylpropane” is a chemical compound with the molecular formula C8H18O2 . It is also known by other names such as “Isobutyraldehyde Diethyl Acetal” and "1,1-Diethoxyisobutane" .
Molecular Structure Analysis
The molecular structure of “1,1-Diethoxy-2-methylpropane” can be represented by the InChI string InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3
. The compound has a molecular weight of 146.23 g/mol .
Physical And Chemical Properties Analysis
“1,1-Diethoxy-2-methylpropane” has a molecular weight of 146.23 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It also has five rotatable bonds .
Scientific Research Applications
Modified Carbohydrates Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of modified carbohydrates. For example, derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one underwent cyclization, yielding compounds that can be regarded as partly modified carbohydrates in the furanose form (Valdersnes et al., 2012).
Liquid-Liquid Equilibrium Studies : Research has been conducted on the liquid-liquid equilibrium data for systems involving 2-methoxy-2-methylpropane (a related compound), providing insights into its efficiency as a solvent for the extraction of various compounds from wastewater (Luo et al., 2015).
Thermodynamic Analysis in Chemical Synthesis : The chemical equilibrium in the synthesis of compounds like 2-methoxy-2-methylpropane and its derivatives has been studied, with a focus on estimating thermodynamic properties for reactions and involved species (Badia et al., 2016).
Biofuel Production : 1,1-Diethoxy-2-methylpropane has been explored in the context of biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic production of biofuels like 2-methylpropan-1-ol (Bastian et al., 2011).
Catalyst Acidity in Chemical Reactions : The acidity of various catalysts used in the synthesis of 1,1-diethoxyethane from bioethanol has been investigated, demonstrating a correlation with 1,1-diethoxyethane production (Gómez et al., 2001).
Chemical Reactivity and Synthesis : The reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a derivative of 1,1-Diethoxy-2-methylpropane, towards various reagents has been studied for potential applications in synthetic chemistry (Leiren et al., 2013).
Polymer Synthesis : 1,1-Diethoxy-2-methylpropane derivatives have been used in the synthesis of polymers. For example, the enzymatic hydrolysis of 1,1-diethoxycarbonyl-2-vinylcyclopropane led to the creation of chiral trans monoesters, which were used in polymer synthesis (Alupei & Ritter, 2001).
Safety And Hazards
When handling “1,1-Diethoxy-2-methylpropane”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1,1-diethoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDFOVZPOBSHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061940 | |
Record name | Propane, 1,1-diethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxy-2-methylpropane | |
CAS RN |
1741-41-9 | |
Record name | 1,1-Diethoxy-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1741-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1-diethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1-diethoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1-diethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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